Echothiophate iodide
Overview
Description
Echothiophate iodide is a potent, long-acting irreversible cholinesterase inhibitor used primarily in ophthalmic preparations to increase the drainage of intraocular fluid. It is most commonly used for the treatment of glaucoma and occasionally for accommodative esotropia . This compound is known for its ability to bind irreversibly to cholinesterase, leading to prolonged effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Echothiophate iodide is synthesized by reacting diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan, resulting in S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate. This intermediate is then alkylated by methyl iodide to form this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated into ophthalmic solutions for medical use .
Chemical Reactions Analysis
Types of Reactions: Echothiophate iodide undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed by cholinesterase, although at a very slow rate due to its irreversible binding.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by cholinesterase enzymes.
Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed: The primary product of hydrolysis is the inactive form of cholinesterase, as the enzyme is permanently inactivated upon binding with this compound .
Scientific Research Applications
Echothiophate iodide has several scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme-catalyzed hydrolysis of organophosphorus compounds.
Medicine: Primarily used in the treatment of glaucoma and accommodative esotropia.
Industry: Formulated into ophthalmic solutions for therapeutic use.
Mechanism of Action
Echothiophate iodide exerts its effects by irreversibly binding to the active site of cholinesterase enzymes. This binding occurs through the phosphate group of this compound, which covalently attaches to the serine residue at the active site of the enzyme . Once bound, the enzyme is permanently inactivated, leading to an increase in the levels of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, causing miosis, increased outflow of aqueous humor, and a reduction in intraocular pressure .
Comparison with Similar Compounds
Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.
Neostigmine: Used for its cholinesterase inhibitory properties in various medical applications.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Uniqueness of Echothiophate Iodide: this compound is unique due to its irreversible binding to cholinesterase, leading to long-lasting effects. This distinguishes it from other cholinesterase inhibitors like physostigmine and neostigmine, which are reversible inhibitors .
Properties
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXQHPWHMXOFRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23INO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022976 | |
Record name | Echothiophate iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513-10-0 | |
Record name | Echothiophate iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Echothiophate iodide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echothiophate iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ecothiopate iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ECHOTHIOPHATE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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